Phenol, 4-(2-(4-(2-ethoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride
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Overview
Description
Phenol, 4-(2-(4-(2-ethoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride is a complex organic compound with a unique structure that includes phenol, piperazine, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-(4-(2-ethoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 2-ethoxyphenol with piperazine under controlled conditions to form an intermediate product. This intermediate is then reacted with 2-methyl-5-(1-methylethyl)phenol in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(2-(4-(2-ethoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Phenol, 4-(2-(4-(2-ethoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including its role as an active pharmaceutical ingredient.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(2-propenyl)-: Similar structure but with a propenyl group instead of the ethoxy and piperazine groups.
Phenol, 4-ethyl-2-methoxy-: Contains an ethyl and methoxy group but lacks the piperazine and ethoxy groups.
Uniqueness
Phenol, 4-(2-(4-(2-ethoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride is unique due to its combination of phenol, piperazine, and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
103840-44-4 |
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Molecular Formula |
C24H35ClN2O3 |
Molecular Weight |
435.0 g/mol |
IUPAC Name |
4-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C24H34N2O3.ClH/c1-5-28-23-9-7-6-8-21(23)26-12-10-25(11-13-26)14-15-29-24-16-19(4)22(27)17-20(24)18(2)3;/h6-9,16-18,27H,5,10-15H2,1-4H3;1H |
InChI Key |
YFSLSGYTNWXAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CCOC3=C(C=C(C(=C3)C)O)C(C)C.Cl |
Origin of Product |
United States |
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